5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromomethyl group, a phenyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole typically involves the reaction of 4-phenyl-2-(4-pyridyl)thiazole with bromomethylating agents under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyridyl or phenyl groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylated thiazole.
Scientific Research Applications
5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenyl and pyridyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
- 5-Bromomethyl-4-phenyl-2-(2-pyridyl)thiazole
- 4-Phenyl-2-(4-pyridyl)thiazole
Uniqueness
5-Bromomethyl-4-phenyl-2-(4-pyridyl)thiazole is unique due to the presence of the bromomethyl group, which allows for further functionalization and derivatization
Properties
CAS No. |
1217863-28-9 |
---|---|
Molecular Formula |
C15H11BrN2S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
5-(bromomethyl)-4-phenyl-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C15H11BrN2S/c16-10-13-14(11-4-2-1-3-5-11)18-15(19-13)12-6-8-17-9-7-12/h1-9H,10H2 |
InChI Key |
VLLYKPSDZLPVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=NC=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.